molecular formula C23H23N3O2 B12044816 2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 361193-45-5

2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B12044816
CAS No.: 361193-45-5
M. Wt: 373.4 g/mol
InChI Key: WXFWYEUEBIQUDN-UHFFFAOYSA-N
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Description

2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of hexahydroquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-methylpyridine with a suitable aldehyde or ketone, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents such as methanol or toluene, and catalysts like iodine or tert-butyl hydroperoxide (TBHP) to promote the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The use of metal-free conditions and environmentally friendly reagents is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or amides to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and quinoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes. Detailed studies are required to fully elucidate the exact mechanisms and molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to its combination of a quinoline core with a pyridine ring and various functional groups.

Properties

CAS No.

361193-45-5

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C23H23N3O2/c1-14-8-6-13-19(24-14)26-23(28)20-15(2)25-17-11-7-12-18(27)22(17)21(20)16-9-4-3-5-10-16/h3-6,8-10,13,21,25H,7,11-12H2,1-2H3,(H,24,26,28)

InChI Key

WXFWYEUEBIQUDN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CC=C4)C(=O)CCC3)C

Origin of Product

United States

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